3-(4-(Methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoic acid
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Overview
Description
3-(4-(Methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoic acid is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a nitro group, a methylamino group, and a pyridinyl group attached to a benzamido moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoic acid typically involves multiple steps. One common method starts with 4-(methylamino)-3-nitrobenzoic acid as the starting material. This compound undergoes a series of reactions, including nitration, amidation, and cyclization, to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as recrystallization and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamido moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzamido moiety .
Scientific Research Applications
3-(4-(Methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer properties.
Medicine: Explored for its potential therapeutic effects against certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(4-(Methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoic acid involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: A similar compound with slight structural differences.
4-(Methylamino)-3-nitrobenzoic acid: A precursor in the synthesis of the target compound
Uniqueness
3-(4-(Methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H16N4O5 |
---|---|
Molecular Weight |
344.32 g/mol |
IUPAC Name |
3-[[4-(methylamino)-3-nitrobenzoyl]-pyridin-2-ylamino]propanoic acid |
InChI |
InChI=1S/C16H16N4O5/c1-17-12-6-5-11(10-13(12)20(24)25)16(23)19(9-7-15(21)22)14-4-2-3-8-18-14/h2-6,8,10,17H,7,9H2,1H3,(H,21,22) |
InChI Key |
IQVCJMPSBHTJMD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)N(CCC(=O)O)C2=CC=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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